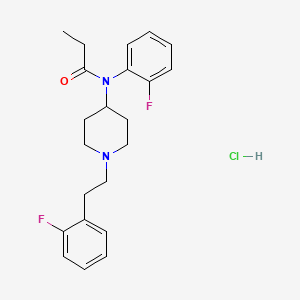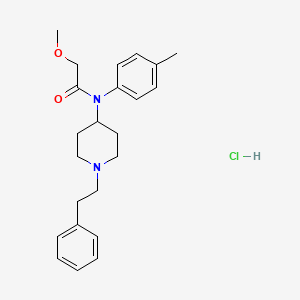
3,5-diiodo-3H-pyridin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,5-Diiodo-3H-pyridin-2-one is a heterocyclic organic compound that belongs to the pyridinone family. This compound is characterized by the presence of two iodine atoms at the 3 and 5 positions of the pyridinone ring. Pyridinones are known for their versatile applications in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-diiodo-3H-pyridin-2-one typically involves the iodination of pyridinone derivatives. One common method is the direct iodination of 3H-pyridin-2-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and automated systems to control the addition of reagents and maintain the desired reaction temperature and pressure .
Análisis De Reacciones Químicas
Types of Reactions
3,5-Diiodo-3H-pyridin-2-one undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form biaryl compounds
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyridinone derivatives .
Aplicaciones Científicas De Investigación
3,5-Diiodo-3H-pyridin-2-one has a wide range of applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals due to its ability to interact with biological targets through hydrogen bonding.
Biological Studies: The compound is used in the study of enzyme inhibition and receptor binding.
Industrial Applications: It is employed in the development of agrochemicals and materials science.
Mecanismo De Acción
The mechanism of action of 3,5-diiodo-3H-pyridin-2-one involves its interaction with molecular targets through hydrogen bonding and halogen bonding. The iodine atoms enhance the compound’s ability to form halogen bonds with electron-rich sites on biological molecules, thereby modulating their activity. This makes it a valuable tool in drug design and development .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dichloro-3H-pyridin-2-one: Similar structure but with chlorine atoms instead of iodine.
3,5-Dibromo-3H-pyridin-2-one: Bromine atoms replace the iodine atoms.
3-Iodo-3H-pyridin-2-one: Only one iodine atom at the 3 position
Uniqueness
3,5-Diiodo-3H-pyridin-2-one is unique due to the presence of two iodine atoms, which significantly enhance its reactivity and ability to form halogen bonds. This makes it more effective in certain applications compared to its chloro and bromo counterparts .
Propiedades
Fórmula molecular |
C5H3I2NO |
|---|---|
Peso molecular |
346.89 g/mol |
Nombre IUPAC |
3,5-diiodo-3H-pyridin-2-one |
InChI |
InChI=1S/C5H3I2NO/c6-3-1-4(7)5(9)8-2-3/h1-2,4H |
Clave InChI |
LSZZEKRRRMVYHA-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=O)C1I)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[2-ethoxy-5-(2-piperidin-1-ylacetyl)phenyl]-1-methyl-3-propyl-3,3a,4,5,6,7a-hexahydro-2H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B12353178.png)
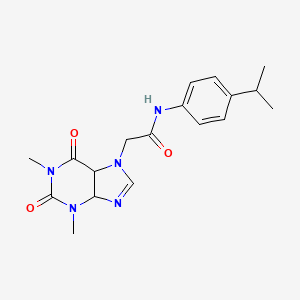
![(2S)-1-[[[4-Methyl-1-(2-pyrimidinyl)-4-piperidinyl]amino]acetyl]-2-pyrrolidinecarbonitrile](/img/structure/B12353189.png)


![1-(4-fluoro-3-methylphenyl)-6a,7-dihydro-4aH-pyrrolo[2,3-h][1,6]naphthyridin-2-one](/img/structure/B12353202.png)
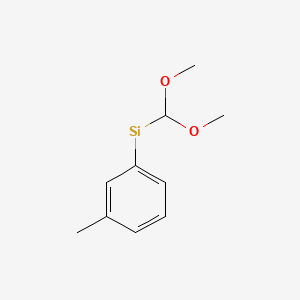
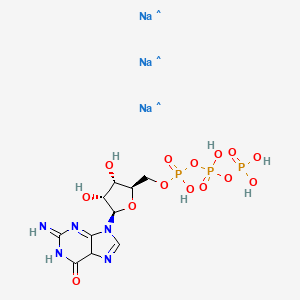

![1-[(2R,3R,4S,5R)-3-amino-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,3-diazinane-2,4-dione](/img/structure/B12353229.png)
![[(1S,3R,4R,5R,6R,7S,8R,11S,13S,16S,17R,18Z)-6-hydroxy-16-[(1R)-1-hydroxyethyl]-13-methoxy-5,17,19-trimethyl-14-oxo-2,15-dioxatetracyclo[9.8.0.01,7.03,8]nonadeca-9,18-dien-4-yl] 1H-pyrrole-2-carboxylate](/img/structure/B12353234.png)

